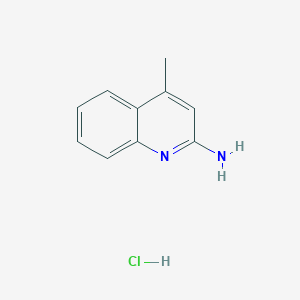

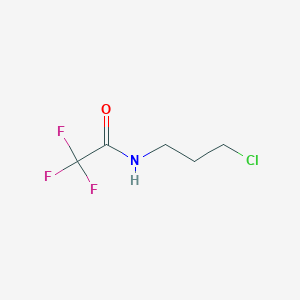

N-(3-chloropropyl)-2,2,2-trifluoroacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related trifluoroacetyl compounds involves various organic reactions. For instance, the synthesis of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides is achieved through a Beckmann rearrangement followed by trifluoroacetylation . Another synthesis method for N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides uses the Dakin–West reaction catalyzed by trifluoroacetic acid (TFA) . These methods highlight the role of TFA in facilitating the synthesis of trifluoroacetyl-containing compounds and suggest possible synthetic routes for N-(3-chloropropyl)-2,2,2-trifluoroacetamide.

Molecular Structure Analysis

The molecular structure of related compounds shows significant interactions and conformations. For example, the title compound in paper has a dihedral angle between the aromatic rings and specific twists relative to the acetamide group. This suggests that N-(3-chloropropyl)-2,2,2-trifluoroacetamide may also exhibit unique conformational features due to the presence of the trifluoroacetyl group and the chloropropyl substituent.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-chloropropyl)-2,2,2-trifluoroacetamide can be inferred from the properties of similar compounds. The trifluoroacetyl group is known to impart unique chemical properties due to its strong electron-withdrawing nature, which can affect the acidity, boiling point, and solubility of the compound . The presence of the chloropropyl group may also influence the compound's lipophilicity and reactivity towards nucleophiles. The crystal structure analysis of a related compound suggests that hydrogen bonding and weak interactions could play a role in the solid-state packing of N-(3-chloropropyl)-2,2,2-trifluoroacetamide.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 3-chloropropyl isocyanate , have been used in the preparation of various chemical structures, suggesting a broad range of potential targets.

Mode of Action

A compound with a similar structure, dsp4 (n-(2-chloroethyl)-n-ethyl-2-bromobenzylamine hydrochloride), has been reported to interact with the locus coeruleus noradrenergic system in the rodent and bird brain . It readily passes the blood–brain barrier and cyclizes to a reactive aziridinium derivative that is accumulated into the noradrenergic nerve terminals via the noradrenaline transporter .

Biochemical Pathways

A study has reported the intramolecular cyclization of haloalkyl-substituted α-amino esters via memory of chirality (moc), using lithium bis(trimethylsilyl)amine as a base and methyl n-(tert-butoxycarbonyl)-n-(3-chloropropyl)-d-alaninate as a model reactant .

Pharmacokinetics

A study on mefenorex ((±)n-(3-chloropropyl)-1-methyl-2-phenylethylamine), a compound with a similar structure, has shown that it has a biological half-life (t 1/2) of 398–255 h .

Result of Action

A study has reported that cotton swatches treated with n-halamine and quaternary ammonium salts (qacs) could inactivate about 7 logs of staphylococcus aureus within 5–10 min and 7 logs of escherichia coli o157:h7 within 10–30 min .

Action Environment

A study has reported that the assistance of adding qacs into the n-halamine coatings in the improvement of antibacterial efficacy was investigated .

Propiedades

IUPAC Name |

N-(3-chloropropyl)-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClF3NO/c6-2-1-3-10-4(11)5(7,8)9/h1-3H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRABUCUNDPBFOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)C(F)(F)F)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589344 |

Source

|

| Record name | N-(3-Chloropropyl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloropropyl)-2,2,2-trifluoroacetamide | |

CAS RN |

67680-78-8 |

Source

|

| Record name | N-(3-Chloropropyl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-chloropropyl)-2,2,2-trifluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.